![molecular formula C30H30BrN3O3S B2563091 1-[5-(4-Bromophenyl)-3-(2,3-dimethoxyphenyl)-3,4-dihydropyrazol-2-yl]-2-(1-propylindol-3-yl)sulfanylethanone CAS No. 681217-12-9](/img/structure/B2563091.png)
1-[5-(4-Bromophenyl)-3-(2,3-dimethoxyphenyl)-3,4-dihydropyrazol-2-yl]-2-(1-propylindol-3-yl)sulfanylethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[5-(4-Bromophenyl)-3-(2,3-dimethoxyphenyl)-3,4-dihydropyrazol-2-yl]-2-(1-propylindol-3-yl)sulfanylethanone is a useful research compound. Its molecular formula is C30H30BrN3O3S and its molecular weight is 592.55. The purity is usually 95%.
BenchChem offers high-quality 1-[5-(4-Bromophenyl)-3-(2,3-dimethoxyphenyl)-3,4-dihydropyrazol-2-yl]-2-(1-propylindol-3-yl)sulfanylethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[5-(4-Bromophenyl)-3-(2,3-dimethoxyphenyl)-3,4-dihydropyrazol-2-yl]-2-(1-propylindol-3-yl)sulfanylethanone including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Structural and Molecular Analysis
- The compound has been synthesized and analyzed for its crystal structure, showcasing significant dihedral angles between the dimethoxyphenyl and bromophenyl rings with the thiophene ring, indicating a complex molecular geometry. The bond lengths within the compound are described as unexceptional, indicating standard bonding interactions within the molecule (Lei et al., 2005).
Synthesis and Crystallization
- The synthesis processes of related compounds involve intricate steps such as regiospecific reactions, where identification of the produced regioisomer is challenging and requires single-crystal X-ray analysis for accurate structure determination. These compounds demonstrate complex crystalline behaviors, including the formation of unsolvated structures and unusual mixed solvates (Kumarasinghe et al., 2009).
Molecular Interactions and Properties
- The molecular interactions and properties of similar compounds have been a subject of study, with findings highlighting the importance of hydrogen bond interactions and Br...Br interactions in stabilizing the crystal and molecular structure of the compounds (Kumarasinghe et al., 2009).
Inhibitory Activities and Biological Applications
- Certain derivatives have shown inhibitory activities against human cytosolic carbonic anhydrase II isozyme, suggesting potential applications in treating conditions like glaucoma, epilepsy, and osteoporosis. These compounds demonstrate varied inhibitory capacities, which may be leveraged in drug development (Balaydın et al., 2012).
- A novel series of compounds related to the given chemical structure have been synthesized and evaluated for their anti-inflammatory, antioxidant, and antimicrobial activities. Some compounds have demonstrated promising activities in these areas, indicating potential therapeutic applications (Bandgar et al., 2009).
Mechanism of Action
Target of Action
Similar compounds, such as pyrazoline derivatives, have been reported to interact with various biological targets, including enzymes like acetylcholinesterase (ache) .
Mode of Action
Related pyrazoline derivatives have been shown to inhibit the activity of ache . This inhibition can affect normal nerve pulse transmission, leading to changes in behavior and body movement .
Biochemical Pathways
Similar compounds have been associated with the modulation of oxidative stress pathways . These compounds can affect the production of reactive oxygen species (ROS) and malondialdehyde (MDA), a biomarker for oxidative injury .
Result of Action
Related compounds have been shown to induce oxidative stress and inhibit ache activity, which can lead to behavioral changes and body movement impairment .
properties
IUPAC Name |
1-[5-(4-bromophenyl)-3-(2,3-dimethoxyphenyl)-3,4-dihydropyrazol-2-yl]-2-(1-propylindol-3-yl)sulfanylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H30BrN3O3S/c1-4-16-33-18-28(22-8-5-6-10-25(22)33)38-19-29(35)34-26(23-9-7-11-27(36-2)30(23)37-3)17-24(32-34)20-12-14-21(31)15-13-20/h5-15,18,26H,4,16-17,19H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDOGLBLOTLUPGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C2=CC=CC=C21)SCC(=O)N3C(CC(=N3)C4=CC=C(C=C4)Br)C5=C(C(=CC=C5)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H30BrN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
592.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

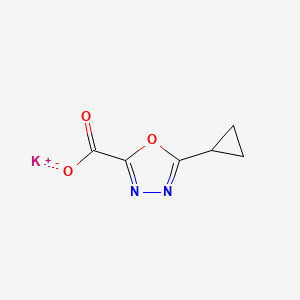
![N-[[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2563009.png)
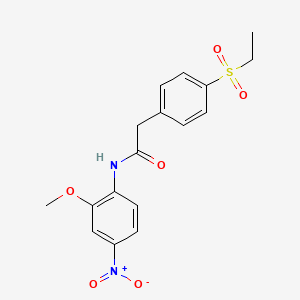

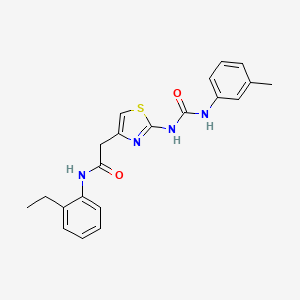

![3-(4-Nitrophenyl)-2-phenacylsulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2563017.png)
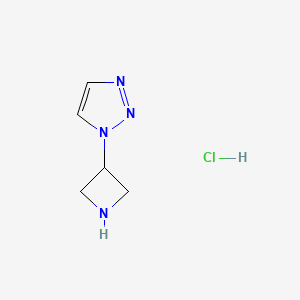
![2-[2-[Cyano(ethyl)amino]ethyl-methylamino]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B2563019.png)
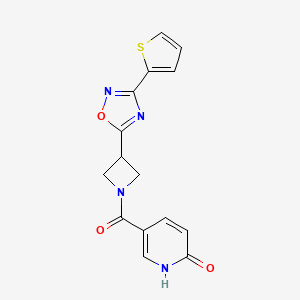
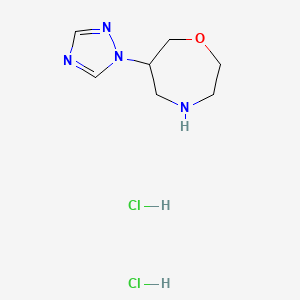
![4-[(4,6-Dimethoxy-5-pyrimidinyl)sulfonyl]thiomorpholine](/img/structure/B2563027.png)

